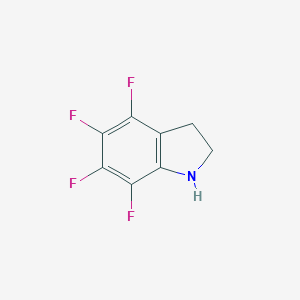

4,5,6,7-Tetrafluoroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFHHGCNFRFAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447636 | |

| Record name | 4,5,6,7-Tetrafluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19282-55-4 | |

| Record name | 4,5,6,7-Tetrafluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of polyfluorinated indolines

An In-depth Technical Guide to the Physicochemical Properties of Polyfluorinated Indolines

Executive Summary

The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine into this privileged structure—a process known as fluorination—has become a pivotal strategy for optimizing drug-like properties. This guide offers a detailed exploration of the profound effects of polyfluorination on the core physicochemical properties of indolines, including lipophilicity, acidity (pKa), aqueous solubility, and metabolic stability. By elucidating the underlying mechanisms and providing field-proven experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the power of fluorine in modern drug design. We delve into the nuanced, often counterintuitive, impact of fluorine on these parameters and present a framework for the rational design and evaluation of next-generation polyfluorinated indoline-based therapeutics.

Introduction: The Strategic Imperative of Fluorine in Indoline Scaffolds

The indoline moiety is a saturated bicyclic aromatic amine that is prevalent in a wide array of biologically active compounds. Its structural rigidity and synthetic tractability make it an attractive starting point for drug discovery campaigns. However, parent indolines often suffer from suboptimal pharmacokinetic profiles, particularly rapid metabolism.[1]

Fluorination is a powerful tool used to address these limitations. The introduction of one or more fluorine atoms can dramatically alter a molecule's electronic landscape, conformation, and metabolic fate.[2] Key to these modifications is the unique nature of the fluorine atom: it is the most electronegative element, yet it is relatively small (similar in size to a hydrogen atom), and the carbon-fluorine (C-F) bond is exceptionally strong. This combination of properties allows fluorine to serve as a bioisostere for hydrogen, but with profound consequences for a molecule's physicochemical profile. This guide dissects these consequences, providing the causal insights necessary for predictive and successful drug design.

Lipophilicity (logP/logD): A Complex Balance

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[2] It is typically expressed as the logarithm of the partition coefficient (logP) for neutral species or the distribution coefficient (logD) at a specific pH.

The Dichotomous Impact of Fluorination

The effect of fluorinating an indoline is not a simple increase in lipophilicity. It is a context-dependent interplay of opposing factors.[3]

-

Increased Hydrophobicity: The replacement of C-H bonds with C-F bonds generally increases the nonpolar surface area of the molecule, which tends to increase lipophilicity.

-

Increased Polarity: The high electronegativity of fluorine creates strong C-F dipoles. In polyfluorinated systems, the cumulative effect of these dipoles can significantly increase the overall molecular polarity, which can, counterintuitively, decrease lipophilicity.[3]

The final logD value depends on the number and position of fluorine atoms. For instance, a single fluorine atom on the aromatic ring may modestly increase logP. However, extensive fluorination, particularly on an alkyl substituent, can lead to a decrease in lipophilicity due to the powerful inductive effects and increased polarity. This dual nature allows for fine-tuning of a molecule's lipophilicity to optimize its pharmacokinetic profile.[3][4]

Quantitative Data: Illustrative Comparison

The following table provides an illustrative comparison of how logP values might change with increasing fluorination on an indoline scaffold, based on general principles observed in fluorinated aromatics.

| Compound | Structure | Predicted logP | Rationale |

| Indoline | C₈H₉N | 1.8 | Baseline lipophilicity. |

| 5-Fluoroindoline | C₈H₈FN | 2.1 | Single fluorine substitution generally increases nonpolar surface area, slightly increasing logP. |

| 4,5,6,7-Tetrafluoroindoline | C₈H₅F₄N | 2.5 | Increased fluorination enhances hydrophobic character. |

| 1-(Trifluoromethyl)indoline | C₉H₈F₃N | 2.9 | The CF₃ group is a classic lipophilic moiety. |

Experimental Protocol: logP Determination by HPLC

A reliable method for estimating logP is through reverse-phase high-performance liquid chromatography (HPLC), by correlating a compound's retention time with that of known standards.

Methodology:

-

Standard Preparation: Prepare stock solutions (e.g., 10 mM in DMSO) of a set of standard compounds with well-documented logP values that span a relevant range (e.g., -1 to 5).

-

Test Compound Preparation: Prepare a stock solution of the polyfluorinated indoline at the same concentration.

-

HPLC System Setup:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set to an appropriate wavelength for the compounds.

-

-

Calibration Curve Generation: Inject each standard compound and record its retention time (tᵣ). Plot the known logP values of the standards against their respective retention times to generate a linear calibration curve.

-

Sample Analysis: Inject the polyfluorinated indoline test compound and record its retention time under the identical HPLC conditions.

-

logP Calculation: Interpolate the retention time of the test compound onto the calibration curve to determine its estimated logP value.[4]

Visualization: HPLC-based logP Determination Workflow

Caption: Workflow for estimating logP using reverse-phase HPLC.

Acidity and Basicity (pKa): The Inductive Effect of Fluorine

The pKa value dictates the ionization state of a compound at a given pH, which profoundly influences its solubility, permeability, and target binding. For indoline, the key ionizable center is the nitrogen atom, which is basic. The relevant value is the pKa of its conjugate acid (pKaH).

Mechanism: Attenuation of Basicity

Polyfluorination of the aromatic ring has a strong and predictable effect on the basicity of the indoline nitrogen.

-

Inductive Electron Withdrawal: Fluorine is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect).

-

Reduced Nitrogen Electron Density: When fluorine atoms are attached to the benzene ring of the indoline, they pull electron density away from the nitrogen atom.

-

Destabilization of the Conjugate Acid: This reduction in electron density makes the lone pair on the nitrogen less available to accept a proton. Consequently, the resulting conjugate acid is less stable (more acidic), leading to a lower pKaH value .[5][6]

In essence, fluorinating the aromatic ring makes the indoline nitrogen a significantly weaker base.

Quantitative Data: Illustrative Comparison

| Compound | Predicted pKaH | Rationale |

| Indoline | ~5.0 | The nitrogen is a moderately weak base. |

| 5-Fluoroindoline | ~4.2 | A single fluorine atom inductively withdraws electron density, reducing basicity. |

| This compound | ~2.5 | The cumulative inductive effect of four fluorine atoms drastically reduces the nitrogen's basicity. |

Experimental Protocol: pKa Determination by ¹⁹F NMR

For fluorinated compounds, ¹⁹F NMR provides a highly accurate method for pKa determination, as the chemical shift of the fluorine atom is often sensitive to the ionization state of a nearby functional group.[6][7]

Methodology:

-

Sample Preparation: Prepare a series of buffered aqueous solutions (e.g., using phosphate, citrate, or borate buffers) spanning a pH range of at least 3-4 units around the estimated pKa.

-

Dissolution: Dissolve a small, constant amount of the polyfluorinated indoline in each buffered solution. An exact concentration is not required, a key advantage of this method.[7]

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.

-

Data Analysis:

-

Record the ¹⁹F chemical shift (δ) at each pH.

-

Identify the chemical shifts corresponding to the fully protonated (δ_HA) and fully deprotonated (δ_A⁻) states from the spectra at the lowest and highest pH values, respectively.

-

-

pKa Calculation: Plot the observed chemical shift (δ) against the pH of the solution. Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The pH at the inflection point of the curve is the pKa.[6]

Visualization: Impact of Fluorination on Indoline Basicity

Caption: Fluorine atoms pull electron density from the nitrogen, lowering its basicity.

Aqueous Solubility

Aqueous solubility is a prerequisite for oral absorption and intravenous administration. The effect of fluorination on solubility is complex, arising from a trade-off between changes in lipophilicity and crystal lattice energy.

Governing Factors

-

Lipophilicity: As discussed, fluorination often increases lipophilicity, which typically leads to a decrease in aqueous solubility.[8]

-

Crystal Packing: The introduction of fluorine can alter intermolecular interactions (e.g., dipole-dipole, C-F···H-C hydrogen bonds), which can either strengthen or weaken the crystal lattice. A stronger, more stable crystal lattice requires more energy to break apart, resulting in lower solubility.

-

pH-Dependence: For an ionizable compound like indoline, solubility is highly dependent on pH.[8] Since polyfluorination lowers the pKaH, the compound will be protonated (and likely more soluble as the salt form) only at a much lower pH compared to its non-fluorinated parent.

Generally, polyfluorination of the aromatic core is expected to decrease the intrinsic solubility of the neutral form.

Experimental Protocol: Kinetic Solubility Assay

A high-throughput kinetic solubility assay using DMSO stock solutions is a standard method in early drug discovery.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the polyfluorinated indoline in 100% DMSO (e.g., 20 mM).

-

Compound Addition: Dispense a small volume of the DMSO stock solution into a series of wells on a microplate (e.g., 2 µL).

-

Precipitation Induction: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well (e.g., 198 µL) and shake vigorously for 1-2 hours. This rapid addition causes less soluble compounds to precipitate out of solution.

-

Equilibration & Separation: Allow the plate to equilibrate. Separate the undissolved solid from the saturated solution, typically by filtration using a filter plate.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing it against a calibration curve prepared by diluting the DMSO stock in an analysis solvent (e.g., acetonitrile/water).

-

Solubility Value: The measured concentration is reported as the kinetic solubility in that buffer.

Visualization: Kinetic Solubility Assay Workflow

Caption: A generalized workflow for a kinetic solubility assay.

Metabolic Stability

Enhancing metabolic stability is one of the most common and successful applications of fluorination in drug design.[9] Indolines can be susceptible to metabolic oxidation, particularly dehydrogenation to the corresponding indole, which can then be further metabolized.[1]

Mechanism: Metabolic Blocking

The primary mechanism by which fluorine improves metabolic stability is "metabolic blocking."

-

Strong C-F Bond: The carbon-fluorine bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a typical carbon-hydrogen bond (~99 kcal/mol).

-

Resistance to Oxidation: Key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP450) superfamily, often initiate metabolism by abstracting a hydrogen atom or hydroxylating a C-H bond.[9][10] The high strength of the C-F bond makes it highly resistant to this enzymatic cleavage.[11]

-

Blocking Metabolic Hotspots: By strategically replacing a hydrogen atom at a known "metabolic hotspot" with a fluorine atom, that site of metabolic attack is effectively blocked. This forces metabolism to occur at a slower rate at alternative sites, or not at all, thereby increasing the compound's half-life and bioavailability.[9]

Quantitative Data: Illustrative Comparison

The following table shows representative data from an in vitro liver microsome stability assay.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Rationale |

| Indoline Derivative | 15 | 46.2 | A metabolically labile C-H bond on the ring is a site for rapid oxidation. |

| Fluorinated Analog | > 120 | < 5.8 | The C-H bond is replaced with a stable C-F bond, blocking metabolism at that site. |

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.

Methodology:

-

Reagent Preparation:

-

Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

-

Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Prepare an NADPH regenerating system (cofactor solution containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

-

-

Incubation Mixture: In a microplate, combine the buffer, microsomes, and the polyfluorinated indoline test compound (typically at a final concentration of 1 µM). Include a positive control (a rapidly metabolized compound) and a negative control (without NADPH).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in respective wells by adding a "stop solution" (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693 / k.[9]

Visualization: Metabolic Blocking and Assay Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. The influence of aliphatic fluorination on lipophilicity - ePrints Soton [eprints.soton.ac.uk]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 6. Acidities (pKa values) of Fluorocompounds at ESFC 2022 - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

1H and 19F NMR spectroscopic data of 4,5,6,7-Tetrafluoroindoline

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 4,5,6,7-Tetrafluoroindoline

Executive Summary

Introduction

The Scientific Imperative for Fluorinated Indolines

The incorporation of fluorine into organic scaffolds, particularly heterocyclic systems like indoline, is a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity—make fluorinated molecules highly valuable.[1][4] this compound, with its densely fluorinated benzene ring fused to a saturated nitrogen-containing ring, represents a versatile building block for creating complex chemical architectures with potentially novel biological activities or material properties.[2][3]

NMR Spectroscopy: The Definitive Characterization Tool

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules. For fluorinated compounds, the synergy between proton (¹H) and fluorine-19 (¹⁹F) NMR is particularly powerful.

-

¹H NMR provides critical information about the number, connectivity, and chemical environment of protons within the molecule.

-

¹⁹F NMR offers exceptional advantages due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity.[5] Furthermore, its vast chemical shift dispersion (~800 ppm) provides exquisite resolution, making it a sensitive probe for subtle changes in the molecular environment.[5][6][7][8] The analysis of both ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants is instrumental in confirming the precise substitution pattern.

Molecular Structure of this compound

The structural analysis that follows is based on the molecule depicted below, with standardized numbering for clarity in spectral assignments.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show three main groups of signals corresponding to the N-H proton and the four methylene protons at the C2 and C3 positions. The electron-withdrawing nature of the tetrafluorinated ring will influence the chemical shifts of the adjacent protons.

Theoretical Chemical Shifts (δ)

-

N-H Proton: The N-H proton signal is expected to appear as a broad singlet, typically in the range of 3.5-5.0 ppm. Its exact position and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[9][10]

-

C2-H₂ Protons: These protons are adjacent to the nitrogen atom. Their signal is predicted to be a triplet around 3.5-4.0 ppm.

-

C3-H₂ Protons: These protons are adjacent to the aromatic ring and will be deshielded by its influence. Their signal is expected to appear as a triplet around 3.0-3.5 ppm.

Predicted Spin-Spin Coupling (J)

The multiplicity of each signal is governed by spin-spin coupling with neighboring protons and fluorine atoms.

-

Vicinal H-H Coupling (³JHH): The protons on C2 and C3 are vicinal and will couple to each other. This coupling is expected to be in the range of 6-8 Hz, leading to the predicted triplet-of-triplets pattern for both the C2-H₂ and C3-H₂ signals.[11]

-

H-F Coupling (JHF): Long-range coupling between protons and fluorine atoms is a key feature.

-

The C3-H₂ protons are four bonds away from the F4 fluorine atom. A ⁴JHF coupling of approximately 1-3 Hz is expected, which would further split the C3-H₂ triplet into a more complex multiplet (a triplet of doublets or a more complex pattern if couplings to other fluorines are resolved).

-

The N-H proton may exhibit a through-space or long-range bond coupling to the F7 fluorine, which could add complexity to its signal if exchange is slow.

-

Data Summary: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | 3.5 - 5.0 | br s | N/A (often exchange-broadened) |

| C2-H₂ (2H) | 3.5 - 4.0 | t | ³JHH ≈ 6-8 |

| C3-H₂ (2H) | 3.0 - 3.5 | t d | ³JHH ≈ 6-8, ⁴JHF ≈ 1-3 |

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is expected to be highly informative, with four distinct signals for each of the chemically non-equivalent fluorine atoms. The signals will be complex multiplets due to extensive ¹⁹F-¹⁹F and ¹⁹F-¹H couplings.

Theoretical Chemical Shifts (δ)

The chemical shifts of fluorine atoms on a benzene ring are well-documented.[4][12][13] For this compound, we predict the following approximate ranges, referenced to CFCl₃ at 0 ppm.

-

F4 & F7: These fluorines are ortho to the fused, electron-donating indoline ring. They are expected to be the most shielded and appear furthest upfield, likely in the -140 to -145 ppm range.

-

F5 & F6: These fluorines are meta to the fusion point and will be less shielded, appearing further downfield, likely in the -155 to -165 ppm range.

Predicted Spin-Spin Coupling (J)

The multiplicity of each fluorine signal will be a complex pattern arising from couplings to all other fluorine nuclei and nearby protons.[5]

-

Ortho F-F Coupling (³JFF): This is the largest F-F coupling, typically 18-22 Hz. It will occur between F4-F5, F5-F6, and F6-F7.

-

Meta F-F Coupling (⁴JFF): This coupling is smaller, around 1-5 Hz, and will occur between F4-F6 and F5-F7.

-

Para F-F Coupling (⁵JFF): This is the smallest F-F coupling, typically 6-10 Hz, occurring between F4-F7.

-

F-H Coupling (JFH): As mentioned, the F4 nucleus will couple with the C3-H₂ protons (⁴JFH ≈ 1-3 Hz), which will be observable in the ¹⁹F spectrum as a splitting of the F4 signal.

Each fluorine signal is therefore predicted to be a complex multiplet, likely a doublet of doublet of doublets, further complicated by smaller meta couplings.

Data Summary: Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Predicted Coupling Constants (J, Hz) |

| F4 | -140 to -145 | dddm | ³JF4-F5 ≈ 20, ⁵JF4-F7 ≈ 8, ⁴JF4-F6 ≈ 3, ⁴JF4-H3 ≈ 2 |

| F5 | -155 to -165 | dddm | ³JF5-F4 ≈ 20, ³JF5-F6 ≈ 20, ⁴JF5-F7 ≈ 3 |

| F6 | -155 to -165 | dddm | ³JF6-F5 ≈ 20, ³JF6-F7 ≈ 20, ⁴JF6-F4 ≈ 3 |

| F7 | -140 to -145 | dddm | ³JF7-F6 ≈ 20, ⁵JF7-F4 ≈ 8, ⁴JF7-F5 ≈ 3 |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following self-validating protocols are recommended.

Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for its low viscosity and ability to dissolve many organic compounds.[9]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Internal Standard: Add a small amount of an internal standard. For ¹H NMR, tetramethylsilane (TMS) is the universal standard (δ 0.00 ppm). For ¹⁹F NMR, no universal standard exists, but CFCl₃ (δ 0.00 ppm) can be used as an external reference, or a secondary standard like trifluorotoluene (δ -63.72 ppm) can be co-dissolved.[12][13]

-

Transfer: Vortex the sample until fully dissolved. Transfer the solution to a clean, 5 mm NMR tube.

-

Quality Check: Ensure the solution is clear and free of particulate matter before inserting it into the spectrometer.

¹H NMR Data Acquisition Protocol

-

Instrument Setup: Tune and shim the spectrometer for the specific sample to ensure optimal magnetic field homogeneity.

-

Experiment Selection: Use a standard 1D proton pulse sequence (e.g., 'zg30' on Bruker systems).[14]

-

Parameter Setting:

-

Spectral Width (SW): Set to ~16 ppm, centered around 6 ppm.

-

Transmitter Frequency Offset (O1P): Center on the spectral region of interest.

-

Acquisition Time (AQ): Set to at least 2.5 seconds for good resolution.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full spin relaxation.

-

Number of Scans (NS): Acquire 16 or 32 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

¹⁹F NMR Data Acquisition Protocol

-

Instrument Setup: Tune the fluorine channel and shim the spectrometer.

-

Experiment Selection: Use a standard 1D fluorine pulse sequence. Proton decoupling (e.g., 'zgpg30' with proton decoupling) can be employed to simplify the spectrum by removing ¹H-¹⁹F couplings, which is invaluable for confirming assignments.

-

Parameter Setting:

-

Spectral Width (SW): Use a wide spectral width of at least 250 ppm due to the large chemical shift dispersion of fluorine.[5]

-

Transmitter Frequency Offset (O1P): Center the frequency in the expected region of the signals (e.g., -150 ppm).

-

Acquisition Time (AQ): Set to 1-2 seconds.

-

Relaxation Delay (D1): A 2-second delay is typically sufficient.

-

Number of Scans (NS): Acquire 64 or 128 scans.

-

-

Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum using an appropriate external or internal standard.

Visualization & Workflow

Spectroscopic Analysis Workflow

The logical flow for a complete structural elucidation using NMR is a critical, self-validating system.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

The unambiguous characterization of this compound relies on a meticulous and integrated NMR spectroscopic approach. This guide provides a robust predictive framework for its ¹H and ¹⁹F NMR spectra, highlighting the expected chemical shifts and complex coupling networks that define its spectral signature. The detailed experimental protocols outlined herein offer a standardized, reliable methodology for acquiring high-fidelity data. By combining 1D ¹H and ¹⁹F experiments with advanced 2D correlation techniques, researchers can confidently elucidate and confirm the structure of this and other complex fluorinated molecules, accelerating progress in drug discovery and chemical science.

References

- 1. benchchem.com [benchchem.com]

- 2. 4,5,6,7-Tetrafluoro-2H-isoindole|CAS 55164-85-7 [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. chem.washington.edu [chem.washington.edu]

- 10. unn.edu.ng [unn.edu.ng]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. colorado.edu [colorado.edu]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

Foreword: The Analytical Imperative for Fluorinated Scaffolds

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tetrafluoroindoline Derivatives

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by the carbon-fluorine bond—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have made fluorinated heterocycles, particularly tetrafluoroindoline derivatives, highly valuable pharmacophores. However, the very stability of the C-F bond presents distinct challenges for structural characterization. This guide provides a comprehensive framework for the mass spectrometric analysis of tetrafluoroindoline derivatives, moving beyond rote protocols to explain the underlying principles that govern analytical choices. It is designed for researchers, medicinal chemists, and drug development professionals who seek to confidently elucidate the structures of these complex and vital molecules.

The Analytical Blueprint: A Holistic Workflow

The successful analysis of tetrafluoroindoline derivatives is not a single event but a multi-stage process. Each step is critically dependent on the previous one, from initial sample handling to final data interpretation. The overarching goal is to generate high-quality, reproducible data that allows for unambiguous structural confirmation and impurity profiling.

Below is a conceptual workflow that forms the basis of our analytical strategy.

Caption: A high-level overview of the mass spectrometry workflow.

Foundational Stage: Sample Preparation and Chromatography

The quality of data generated by a mass spectrometer is directly proportional to the quality of the sample introduced. Proper sample preparation is non-negotiable and aims to enhance sensitivity, reduce background noise, and ensure reproducibility.[1]

Sample Preparation: The First Critical Control Point

For tetrafluoroindoline derivatives, which are typically synthetic products, the primary concerns are removing inorganic salts and achieving an optimal concentration.

-

Solvent Selection: The choice of solvent is dictated by the analyte's solubility and compatibility with the chosen ionization method. For Liquid Chromatography-Mass Spectrometry (LC-MS), methanol, acetonitrile, and water are preferred.[2] Viscous solvents like DMSO should be avoided or significantly diluted as they can interfere with the electrospray process.[2]

-

Concentration: Overly concentrated samples can lead to signal suppression, detector saturation, and contamination of the ion source.[3] A starting concentration of 1-10 µg/mL is a robust range for most modern instruments.[2]

-

Salt Removal: Inorganic salts (e.g., NaCl, phosphates) are detrimental to Electrospray Ionization (ESI) as they are non-volatile and can form adducts, suppress the analyte signal, and contaminate the system.[2] If salts are present from the synthesis workup, a simple solid-phase extraction (SPE) cleanup or liquid-liquid extraction may be necessary.[1]

Protocol 1: Standard Sample Preparation for LC-MS Analysis

-

Stock Solution: Accurately weigh ~1 mg of the purified tetrafluoroindoline derivative. Dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution from the stock solution. Take 10 µL of the stock and dilute it with 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This yields a 10 µg/mL working solution.

-

Filtration/Centrifugation: To prevent blockage of the fluidic pathways, centrifuge the working solution at high speed (>10,000 x g) for 5 minutes or filter it through a 0.2 µm syringe filter.[2]

-

Vialing: Transfer the supernatant or filtrate to a 2 mL autosampler vial with a soft septum cap.[3]

Chromatographic Separation: Resolving Complexity

Chromatography separates the analyte of interest from impurities, isomers, and matrix components before it enters the mass spectrometer.

-

Gas Chromatography (GC-MS): This technique is ideal for compounds that are volatile and thermally stable.[1] Many tetrafluoroindoline derivatives may require derivatization (e.g., silylation) to increase their volatility for GC analysis.[4] GC-MS, particularly with Electron Impact (EI) ionization, provides highly reproducible fragmentation patterns that are excellent for library matching.[5]

-

Liquid Chromatography (LC-MS): This is the most common and versatile technique for drug-like molecules.[6] It is suited for non-volatile and thermally labile compounds.[1] Reversed-phase chromatography using a C18 column is the standard starting point, separating compounds based on hydrophobicity.

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Analyte State | Gas phase | Liquid phase |

| Applicability | Volatile, thermally stable compounds | Non-volatile, thermally labile compounds |

| Common Analytes | Small, less polar molecules | Polar, large, ionic molecules |

| Coupled Ionization | Electron Impact (EI), Chemical Ionization (CI) | Electrospray (ESI), APCI |

| Key Advantage | Excellent separation efficiency, library matching | Broad applicability for pharmaceuticals |

The Core of Analysis: Ionization and Mass Analysis

Choosing the Right Ionization Technique

Ionization is the process of imparting a charge onto the neutral analyte molecule.[7] The choice between "hard" and "soft" ionization techniques is fundamental. Hard ionization (e.g., EI) imparts significant energy, leading to extensive fragmentation, while soft ionization (e.g., ESI) typically preserves the molecular ion with minimal fragmentation.[7][8]

-

Electron Impact (EI): Used in GC-MS, EI bombards the molecule with high-energy electrons (typically 70 eV), causing reproducible and extensive fragmentation.[9] This is highly valuable for structural elucidation but often results in a weak or absent molecular ion peak for fluorinated compounds, which can fragment readily.[10]

-

Electrospray Ionization (ESI): The workhorse for LC-MS, ESI generates ions from a solution by applying a high voltage to a liquid spray.[11] It is a soft technique, typically producing protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. For tetrafluoroindoline derivatives, which contain a basic nitrogen atom, positive mode ESI is generally the most effective, producing a strong [M+H]+ signal.

-

Atmospheric Pressure Chemical Ionization (APCI): A good alternative to ESI for less polar compounds that are not easily ionized by ESI.[9] It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte.

Mass Analyzers: Deciphering the Masses

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, and scan speed.

-

Quadrupole Analyzers: These are robust and cost-effective mass filters.[12] They are excellent for targeted analysis (Selected Ion Monitoring, SIM) but have lower resolution and scan speeds compared to TOF analyzers.[12]

-

Time-of-Flight (TOF) Analyzers: TOF instruments measure the time it takes for an ion to travel a fixed distance, which is proportional to its m/z.[13] They offer high mass resolution, high mass accuracy (<5 ppm), and very fast scan rates, making them ideal for identifying unknown compounds and determining their elemental composition.[12][13]

-

Hybrid Analyzers (Q-TOF, Orbitrap): These instruments combine the strengths of different analyzers. A Quadrupole Time-of-Flight (Q-TOF) instrument uses a quadrupole (Q1) to select a specific precursor ion, a collision cell (q) for fragmentation, and a TOF analyzer to measure the m/z of the resulting product ions with high accuracy.[14] This is the gold standard for structural elucidation of novel compounds like tetrafluoroindoline derivatives.

Structural Elucidation: Tandem Mass Spectrometry (MS/MS) and Fragmentation

While a single MS scan provides the molecular weight, tandem mass spectrometry (MS/MS) is required to piece together the structure. In an MS/MS experiment, a specific ion (the precursor) is selected, fragmented, and the resulting product ions are analyzed.[14]

The Unique Challenge of Fluorinated Compounds

The strong carbon-fluorine bond significantly influences fragmentation pathways.[15] While stable, this bond can direct fragmentation in predictable ways. Common neutral losses and fragment ions observed in the mass spectra of fluorinated compounds include:

-

Loss of a fluorine radical ([M-F]+)

-

Loss of neutral hydrogen fluoride ([M-HF]+•)[10]

-

Formation of stable cations like CF3+ if a trifluoromethyl group is present.[10]

Predicted Fragmentation Pathways for a Tetrafluoroindoline Core

Let's consider a hypothetical 4,5,6,7-tetrafluoroindoline derivative. Based on established fragmentation principles for heterocyclic and fluorinated compounds, we can predict a logical fragmentation cascade.[16][17][18]

Caption: Predicted MS/MS fragmentation pathways for a tetrafluoroindoline.

Expert Interpretation:

-

Initial Protonation: In ESI+, the indoline nitrogen is the most likely site of protonation, forming the [M+H]+ precursor ion.

-

Loss of HF: A common pathway for fluoroaromatics is the elimination of hydrogen fluoride. This can be envisioned as a retro-Diels-Alder-like process from the fluorinated benzene ring portion of the indoline structure.[19] This is a highly diagnostic loss of 20.006 Da.

-

Side-Chain Cleavage: If a substituent is present on the nitrogen or C2/C3 positions, cleavage at that position (e.g., benzylic cleavage) is a highly probable and low-energy fragmentation pathway. The stability of the resulting indolinium cation drives this process.

-

Ring Opening and Subsequent Losses: The saturated five-membered ring can undergo cleavage, followed by successive losses of small neutral molecules. High-resolution mass spectrometry is crucial here to identify the elemental composition of these smaller fragments.[15]

Protocol 2: Generic Q-TOF Method for Structural Elucidation

-

Instrument Mode: Operate in positive ESI mode.

-

MS1 Scan (Full Scan): Acquire data from m/z 100-1000. This scan identifies the [M+H]+ ion of the parent compound and any impurities.

-

MS2 Scan (Tandem MS): Use a data-dependent acquisition (DDA) mode.

-

Precursor Selection: Set the instrument to automatically select the top 3-5 most intense ions from the MS1 scan for fragmentation.

-

Isolation Width: Use an isolation window of ~1-2 m/z to select the precursor ion.

-

Collision Energy: Apply a stepped collision energy (e.g., ramping from 15-40 eV). This is critical because different bonds require different amounts of energy to fragment. A ramp ensures a wide variety of fragments are generated.[15]

-

-

Data Analysis:

-

Confirm the elemental composition of the precursor ion using the accurate mass measurement (typically < 5 ppm error).

-

Analyze the MS/MS spectrum. Measure the accurate mass of each product ion to determine its elemental formula.

-

Propose fragmentation pathways by calculating the mass differences (neutral losses) between the precursor and product ions.

-

Common Pitfalls and Troubleshooting

The analysis of fluorinated compounds is not without its challenges. Awareness of these issues is key to acquiring reliable data.

| Challenge | Cause | Mitigation Strategy |

| Poor Signal Intensity | High electronegativity of fluorine can reduce ionization efficiency. | Optimize ionization source parameters (e.g., capillary voltage, gas flow). Screen different mobile phase additives (formic acid, ammonium acetate). Consider APCI if ESI fails.[20] |

| System Contamination | Fluorinated compounds are ubiquitous in lab materials (e.g., PTFE tubing, vial caps).[10] | Use high-purity solvents. Run frequent solvent blanks to check for background signals. Minimize the use of fluoropolymer-based components in the sample flow path where possible. |

| MS Memory Effects | Some highly fluorinated compounds can adsorb to surfaces within the mass spectrometer.[10] | Implement rigorous wash cycles between sample injections using a strong solvent mixture (e.g., isopropanol/acetonitrile). If carryover persists, cleaning the ion source may be required. |

| Complex Fragmentation | The high strength of the C-F bond can lead to unexpected rearrangements. | Use high-resolution MS (Q-TOF, Orbitrap) to obtain accurate mass for all fragments. This is crucial for distinguishing between isobaric ions and proposing correct structures.[15] |

Conclusion: A Path to Confident Characterization

The mass spectrometric analysis of tetrafluoroindoline derivatives is a nuanced but manageable task. Success hinges on a systematic approach that begins with meticulous sample preparation and extends through the logical selection of chromatographic, ionization, and mass analysis techniques. By understanding the characteristic fragmentation behavior driven by the stable carbon-fluorine bond and leveraging the power of high-resolution tandem mass spectrometry, researchers can overcome the inherent analytical challenges. This guide provides the strategic framework and practical protocols necessary to transform mass spectrometry from a black box into a powerful, predictive tool for advancing fluorinated drug discovery.

References

- 1. organomation.com [organomation.com]

- 2. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. tofwerk.com [tofwerk.com]

- 14. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

theoretical calculations on the electronic structure of fluorinated indolines

An In-Depth Technical Guide: Theoretical Calculations on the Electronic Structure of Fluorinated Indolines for Drug Discovery

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has become a powerful tactic to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the theoretical and practical application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the electronic structure of fluorinated indolines. We will explore the foundational principles, present a validated step-by-step computational workflow, and demonstrate how to interpret the resulting data to gain actionable insights for rational drug design. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate the discovery of novel fluorinated therapeutics.

Introduction: The Indoline Scaffold and the Fluorine Advantage

The indoline ring system is a recurring motif in a vast array of biologically active compounds and natural products.[3][4] Its rigid, bicyclic structure provides a valuable template for orienting substituents in three-dimensional space to achieve potent and selective interactions with biological targets.

The introduction of fluorine, an atom with the highest electronegativity and a relatively small van der Waals radius, can profoundly alter a molecule's properties in predictable ways.[5][6][7] Key benefits of fluorination in drug design include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5][8]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the indoline nitrogen, affecting solubility and receptor interactions.[2]

-

Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, enhancing ligand-protein binding.[3][5]

-

Improved Bioavailability: Strategic fluorination can tune lipophilicity, which is critical for membrane permeability and overall drug absorption.[1][2]

Predicting these effects a priori is a significant challenge. Theoretical calculations provide a powerful lens to peer into the electronic structure of these molecules, offering insights that can guide synthetic efforts and reduce the trial-and-error nature of drug discovery.[9][10]

Part 1: Theoretical Foundations for Analyzing Fluorinated Systems

Density Functional Theory (DFT) has emerged as the predominant method for electronic structure calculations in chemistry and materials science due to its excellent balance of computational efficiency and accuracy.[11][12] DFT is founded on the principle that the ground-state energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.[11][13]

The Core Components: Functionals and Basis Sets

A successful DFT calculation hinges on two critical choices: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functionals: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. For organic molecules like fluorinated indolines, hybrid functionals are often the preferred choice.

-

Expert Insight: The B3LYP functional is a workhorse in computational chemistry and serves as an excellent starting point for many systems.[14][15] For applications where non-covalent interactions are critical, functionals from the Minnesota family, such as M06-2X , are often recommended. The choice of functional should ideally be validated against experimental data if available.

-

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the electron distribution.

-

Expert Insight: For molecules containing highly electronegative atoms like fluorine, it is crucial to use basis sets that include polarization and diffuse functions.

-

Pople Basis Sets (e.g., 6-311+G(d,p)): This is a well-balanced choice for initial geometry optimizations and electronic property calculations. The + indicates diffuse functions on heavy atoms, and the (d,p) indicates polarization functions on heavy atoms and hydrogens, respectively.[16]

-

Dunning Basis Sets (e.g., aug-cc-pVTZ): These correlation-consistent basis sets are more computationally demanding but offer higher accuracy, particularly for calculating precise energy differences or weak interactions.[17]

-

-

Gaining Chemical Intuition with Conceptual DFT

Beyond just calculating energies, DFT provides a framework known as Conceptual DFT, which defines a set of reactivity descriptors that translate quantum mechanical outputs into well-understood chemical concepts.[18][19][20] These descriptors are invaluable for predicting how and where a molecule will react.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a proxy for chemical stability.[21][22]

-

Global Reactivity Descriptors: These parameters, derived from HOMO and LUMO energies, quantify the overall reactivity of a molecule.[21][23]

-

Electronegativity (χ): The tendency of a molecule to attract electrons.

-

Chemical Hardness (η): A measure of resistance to change in electron distribution.

-

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires additional electronic charge from the environment.[22]

-

-

Local Reactivity Descriptors (Fukui Functions): These descriptors reveal which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a powerful tool for predicting regioselectivity.[20][24]

Part 2: A Validated Computational Workflow

This section provides a step-by-step protocol for performing a comprehensive electronic structure analysis of a fluorinated indoline using a computational chemistry package like Gaussian.[14][25]

Experimental Protocol: Step-by-Step Calculation

Objective: To perform a geometry optimization and subsequent electronic structure analysis on a target molecule (e.g., 5-fluoroindoline).

Software: Gaussian 16 or a similar quantum chemistry package.

Step 1: Molecular Structure Preparation

-

Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D coordinates of the 5-fluoroindoline molecule.

-

Perform a preliminary geometry cleanup using molecular mechanics to ensure reasonable bond lengths and angles.

-

Save the coordinates in a format compatible with the calculation software (e.g., .gjf for Gaussian).

Step 2: Gas Phase Geometry Optimization and Frequency Calculation

-

Rationale: This step finds the lowest-energy conformation of the isolated molecule. The frequency calculation is crucial to verify that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain thermodynamic data.[14]

-

Gaussian Input File (step2_opt_freq.gjf):

Step 3: Re-optimization with a Solvation Model

-

Rationale: Biological processes occur in an aqueous environment. A continuum solvation model simulates the bulk electrostatic effect of the solvent (e.g., water), providing a more realistic molecular geometry and electronic structure. [12][26][27]The Polarizable Continuum Model (PCM) is a widely used and robust choice. [28]2. Gaussian Input File (step3_solv_opt.gjf):

-

Execute the calculation. This job starts from the optimized gas-phase geometry, which is a more efficient starting point.

Step 4: Electronic Property and NBO Analysis

-

Rationale: This is a "single-point" energy calculation (no geometry optimization) on the final solvated structure to derive the properties of interest. Natural Bond Orbital (NBO) analysis is requested to obtain detailed information on atomic charges and orbital interactions. [8][29][30]2. Gaussian Input File (step4_props_nbo.gjf):

-

Execute the calculation. The output file will contain the final energies, molecular orbital information, Mulliken and NBO population analyses, and dipole moment.

Part 3: Data Interpretation - A Comparative Case Study

To illustrate the power of this workflow, we compare the calculated electronic properties of a parent Indoline molecule with 5-Fluoroindoline . This comparison highlights the specific electronic perturbations induced by the fluorine substituent.

Quantitative Data Summary

The following table summarizes key quantitative data extracted from DFT calculations (B3LYP/6-311+G(d,p) with PCM water model) for Indoline and 5-Fluoroindoline.

| Parameter | Indoline | 5-Fluoroindoline | Interpretation of Fluorine's Impact |

| E_HOMO (eV) | -5.12 | -5.25 | Stabilization of HOMO, making the molecule less prone to oxidation. |

| E_LUMO (eV) | -0.15 | -0.28 | Stabilization of LUMO, making the molecule slightly more electrophilic. |

| HOMO-LUMO Gap (eV) | 4.97 | 4.97 | Minimal change in the gap, suggesting similar kinetic stability. |

| Dipole Moment (Debye) | 2.15 | 3.48 | Significant increase in polarity due to the C-F bond. |

| NBO Charge on C5 | -0.211 | +0.235 | Dramatic reversal of charge from negative to positive. |

| NBO Charge on C6 | -0.205 | -0.189 | Minor electron-withdrawing effect on the adjacent carbon. |

Analysis and Field-Proven Insights

-

Orbital Energy Modulation: The fluorine atom, through its strong inductive effect, withdraws electron density and stabilizes both the HOMO and LUMO. [31][32]The stabilization of the HOMO is particularly relevant, as it suggests that 5-fluoroindoline would have a higher oxidation potential than the parent indoline, potentially improving its resistance to metabolic oxidation at the aromatic ring. [33]

-

Molecular Polarity and Charge Distribution: The most striking effect is the dramatic increase in the molecular dipole moment and the inversion of the NBO charge on the C5 carbon. In the parent indoline, C5 is electron-rich. In 5-fluoroindoline, it becomes significantly electron-poor.

-

Expertise & Experience: This charge inversion has profound implications for drug design. The newly created positive electrostatic potential around C5 could lead to new, favorable interactions with electron-rich pockets (e.g., containing aspartate or glutamate residues) in a target protein. Conversely, it would repel positively charged regions. This knowledge allows for the rational design of analogues to either enhance or avoid specific interactions.

-

-

Natural Bond Orbital (NBO) Insights: A deeper dive into the NBO output reveals significant hyperconjugative interactions between the lone pairs of the fluorine atom and the antibonding orbitals (σ*) of the adjacent C-C bonds in the ring. This donation from fluorine's lone pairs into the ring system partially counteracts the inductive withdrawal, a classic feature of fluorine substitution on aromatic systems that these calculations precisely quantify. [8][30]

Conclusion

Theoretical calculations on the electronic structure of fluorinated indolines offer an indispensable toolkit for the modern medicinal chemist. By employing robust DFT methods, researchers can move beyond chemical intuition to generate quantitative, predictive data on how fluorination impacts molecular properties. This in-depth guide demonstrates a validated workflow, from setting up the calculation to interpreting the nuanced electronic effects. These insights into orbital energies, charge distributions, and molecular polarity provide a rational basis for designing molecules with improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles, ultimately accelerating the journey from concept to clinic.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. medium.com [medium.com]

- 15. Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]

- 25. youtube.com [youtube.com]

- 26. JDFTx: Solvation of molecules [jdftx.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 30. researchmathsci.org [researchmathsci.org]

- 31. researchgate.net [researchgate.net]

- 32. science.lpnu.ua [science.lpnu.ua]

- 33. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Solubility and Stability of 4,5,6,7-Tetrafluoroindoline: A Technical Guide to Characterization and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, imparting profound effects on metabolic stability, lipophilicity, and target affinity. 4,5,6,7-Tetrafluoroindoline has emerged as a valuable building block due to its unique electronic properties and rigid structure. However, its effective utilization in the drug development pipeline is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound in common organic solvents. We move beyond theoretical predictions to provide detailed, field-proven experimental protocols, enabling researchers to generate robust and reliable data. This document is designed to serve as a practical resource, empowering scientists to make informed decisions regarding solvent selection, reaction conditions, formulation strategies, and storage, thereby accelerating the development of novel therapeutics based on this promising scaffold.

Section 1: The Solubility Profile of this compound

Solubility is a critical gatekeeper in the journey of a drug candidate. It dictates the feasibility of synthesis, purification, formulation, and ultimately, bioavailability. The unique molecular architecture of this compound—a fusion of a highly electronegative, nonpolar tetrafluorinated aromatic ring and a polar secondary amine within the indoline core—results in a complex solubility profile that demands careful experimental evaluation.

Theoretical Underpinnings: Predicting Solvent Compatibility

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The key structural features of this compound suggest the following interactions:

-

Polarity and Dipole Interactions: The four electron-withdrawing fluorine atoms create a strong quadrupole moment on the benzene ring, making it electron-poor. This, combined with the polar N-H bond in the indoline moiety, suggests that polar aprotic solvents capable of strong dipole-dipole interactions will be effective solubilizing agents.

-

Hydrogen Bonding: The secondary amine (N-H) is a hydrogen bond donor. Therefore, solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF, THF) are expected to exhibit high solubility. Protic solvents (e.g., methanol, ethanol) can act as both donors and acceptors, but their interactions may be more complex.

-

Dispersion Forces: The planar aromatic system allows for π-π stacking and van der Waals interactions, which may contribute to solubility in aromatic solvents like toluene, although this is likely to be limited by the molecule's overall polarity.

Predicted Solubility in Common Organic Solvents

While experimental data for this specific molecule is not widely published, we can construct a predictive solubility table based on first principles and data from analogous structures. This table serves as a starting point for experimental solvent screening.

| Solvent | Class | Polarity Index | Hydrogen Bonding | Predicted Solubility Range (at 25 °C) | Rationale |

| Heptane | Non-polar Aliphatic | 0.1 | None | < 0.1 mg/mL | Poor interaction with the polar and aromatic moieties of the molecule. |

| Toluene | Aromatic | 2.4 | Weak Acceptor | 1 - 10 mg/mL | Potential for π-π stacking with the fluoroaromatic ring, but limited by polarity mismatch. |

| Dichloromethane (DCM) | Halogenated | 3.1 | Weak Acceptor | 10 - 50 mg/mL | Moderate polarity provides a balance for solvating both the polar and non-polar regions. |

| Acetone | Polar Aprotic | 5.1 | Acceptor | 50 - 150 mg/mL | Strong dipole and hydrogen bond acceptor capabilities. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | 20 - 100 mg/mL | Good hydrogen bond acceptor, effective for moderately polar compounds. |

| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | Weak Acceptor | 50 - 150 mg/mL | High polarity, but a weaker hydrogen bond acceptor than other polar aprotics. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Acceptor | > 100 mg/mL | Excellent hydrogen bond acceptor with moderate polarity, often a very effective solvent. |

| Methanol (MeOH) | Polar Protic | 5.1 | Donor & Acceptor | 10 - 50 mg/mL | Can solvate the N-H group effectively, but the overall molecule is large and somewhat non-polar. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Strong Acceptor | > 200 mg/mL | Highly polar with a strong hydrogen bond accepting character, excellent general solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Strong Acceptor | > 200 mg/mL | The most polar aprotic solvent listed; exceptional at dissolving a wide range of compounds. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a robust method for accurately determining the equilibrium solubility of this compound. The principle is to create a saturated solution and then quantify the concentration of the dissolved compound.[1][2][3]

Methodology:

-

Preparation: To a series of 2 mL glass vials, add an excess amount of solid this compound (e.g., 10-20 mg, ensuring solid remains after equilibration).

-

Solvent Addition: Add 1.0 mL of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25 °C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sampling: Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a calibrated pipette. Immediately filter the sample through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean vial.

-

Dilution: Perform a precise serial dilution of the filtered sample with a suitable mobile phase (e.g., acetonitrile/water) to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration against a standard curve prepared from a known concentration of this compound.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility in mg/mL.

Caption: Experimental workflow for determining equilibrium solubility.

Section 2: Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is a non-negotiable step in drug development.[4][5] Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish degradation pathways.[6][7] This knowledge is crucial for developing stability-indicating analytical methods and for defining appropriate storage and handling conditions.[4][8]

Predicted Chemical Instabilities

The structure of this compound suggests several potential degradation pathways under stress conditions:

-

Oxidation: The secondary amine in the indoline ring is a potential site for oxidation, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents. This could lead to the formation of N-oxides or ring-opened products.

-

Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to light, particularly UV radiation.[9] This can involve radical mechanisms or photo-oxidation.

-

Acid/Base Hydrolysis: While the core structure is generally robust, extreme pH conditions could potentially catalyze degradation, although this is less likely for the indoline scaffold itself compared to molecules with more labile functional groups like esters or amides.

-

Nucleophilic Aromatic Substitution (SNAr): The tetrafluorinated ring is highly electron-deficient, making it theoretically susceptible to SNAr. However, the carbon-fluorine bond is exceptionally strong.[10][11] Degradation via this pathway would likely require harsh conditions (e.g., strong nucleophiles and high heat) not typically encountered in standard handling.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study designed to probe the stability of this compound under various stress conditions as mandated by regulatory guidelines like the ICH.[6][7][8]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a solvent where it is both soluble and relatively stable, such as acetonitrile.[6]

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio and protect from light unless otherwise specified.

-

Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60 °C.

-

Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

-

Thermal Degradation: Dilute the stock solution with the initial solvent (acetonitrile). Incubate at 80 °C. Also, test the solid compound in a dry heat oven at 80 °C.

-

Photolytic Degradation: Expose the solution (in a quartz cuvette or photostable container) to a light source providing both UV and visible light (as per ICH Q1B guidelines). Run a dark control in parallel.

-

-

Time Points: Sample each stressed solution at multiple time points (e.g., 0, 4, 8, 24, and 48 hours).

-

Sample Quenching: At each time point, withdraw an aliquot, and if necessary, quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.

-

Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent peak from all significant degradation products.

-

Mass Balance: Evaluate the results to ensure mass balance. The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration. Significant deviation may indicate the formation of non-chromophoric products or precipitation.

Caption: A systematic workflow for conducting forced degradation studies.

Section 3: Summary and Practical Recommendations

A comprehensive understanding of the solubility and stability of this compound is essential for its successful application. The protocols outlined in this guide provide a clear path to generating the necessary data.

Key Recommendations:

-

For Synthesis: Polar aprotic solvents such as THF, DMF, and Acetonitrile are predicted to be excellent choices for solubilizing this compound for synthetic transformations.

-

For Purification: A solvent system where the compound has high solubility (e.g., DCM or Ethyl Acetate) paired with an anti-solvent where it is poorly soluble (e.g., Heptane) will likely be effective for crystallization.

-

For Storage:

-

Solid: Store the solid compound in a tightly sealed container, protected from light, at a reduced temperature (2-8 °C or -20 °C) under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidation.

-

Solutions: Prepare solutions fresh whenever possible. If short-term storage is necessary, use a stable aprotic solvent like acetonitrile or THF, store at low temperature, protect from light, and purge with an inert gas. Avoid long-term storage in solution, especially in solvents like DMSO or DCM which can have their own stability issues.[9]

-

By systematically applying the principles and protocols in this guide, researchers can confidently navigate the challenges associated with handling this compound, ensuring the integrity of their experiments and accelerating the path from discovery to application.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. acdlabs.com [acdlabs.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmatimesofficial.com [pharmatimesofficial.com]

- 9. Photostability of Indium Phthalocyanines in Organic Solvents [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Degradation and Transformation of Organic Fluorine Compounds | Semantic Scholar [semanticscholar.org]

Novel Synthetic Routes to 4,5,6,7-Tetrafluoroindoline: A Technical Guide for Advanced Drug Discovery

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1][2] The 4,5,6,7-tetrafluoroindoline moiety, in particular, represents a valuable building block for novel therapeutics due to the unique electronic and lipophilic characteristics conferred by the tetrafluorinated benzene ring. This guide provides an in-depth exploration of novel, plausible synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind strategic synthetic choices, offering field-proven insights into the construction of this highly functionalized heterocyclic core.

Introduction: The Strategic Value of Fluorinated Indolines

Heterocyclic frameworks are fundamental platforms in the design of bioactive compounds, present in a significant percentage of FDA-approved drugs.[1][2] When combined with fluorine, the most electronegative element, the resulting fluorinated heterocycles often exhibit enhanced metabolic stability, increased lipophilicity, and modulated pKa values, all of which can contribute to improved drug efficacy and bioavailability.[1][3] The indoline nucleus, a saturated analog of indole, is a prevalent motif in a wide array of pharmacologically active molecules. Its tetrafluorinated derivative, this compound, presents a unique opportunity to leverage the benefits of fluorine in a conformationally flexible, three-dimensional scaffold, making it a highly sought-after intermediate in the synthesis of next-generation pharmaceuticals. This guide details two primary synthetic strategies for its preparation, beginning from commercially available fluorinated precursors.

Strategic Overview: A Two-Pronged Approach to the Target Molecule

The synthesis of this compound can be logically approached via the construction of the corresponding aromatic indole, 4,5,6,7-tetrafluoroindole, followed by a selective reduction of the pyrrole ring. This overarching strategy is depicted below.

Route A: Synthesis via Fischer Indolization

The Fischer indole synthesis is a robust and widely utilized method for constructing the indole core from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][2] This route leverages the commercially available 2,3,4,5-tetrafluoroaniline as a key starting material.

Step 1: Synthesis of (2,3,4,5-Tetrafluorophenyl)hydrazine

The critical intermediate for the Fischer synthesis is the corresponding hydrazine. While commercially available from specialized suppliers, its synthesis from 2,3,4,5-tetrafluoroaniline is a standard, multi-step procedure involving diazotization followed by reduction.

Experimental Protocol:

-

Diazotization:

-

Dissolve 2,3,4,5-tetrafluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Reduction to Hydrazine:

-

In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool to 0 °C.

-

Slowly add the previously prepared diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2,3,4,5-tetrafluorophenyl)hydrazine.

-

Step 2: Fischer Indole Synthesis of 4,5,6,7-Tetrafluoroindole

With the tetrafluorinated hydrazine in hand, the subsequent Fischer cyclization can be performed. The choice of the carbonyl component is crucial; for the synthesis of an unsubstituted indole, a glyoxal equivalent is typically used.

Experimental Protocol:

-

Hydrazone Formation and Cyclization:

-